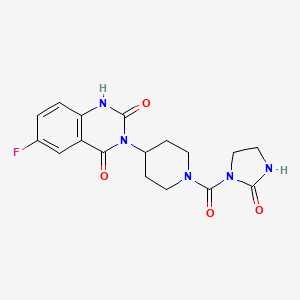![molecular formula C7H12O2 B2508325 1-(2-氧杂双环[2.1.1]己烷-1-基)乙醇 CAS No. 2243509-28-4](/img/structure/B2508325.png)
1-(2-氧杂双环[2.1.1]己烷-1-基)乙醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Oxabicyclo[211]hexan-1-yl)ethanol is a compound characterized by its unique bicyclic structure, which includes an oxygen atom within the ringIts molecular formula is C7H12O2, and it has a molecular weight of 128.17 g/mol .
科学研究应用
1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol has several applications in scientific research:
作用机制
Mode of Action
It is known that the compound is synthesized via a stepwise two-electron formal [2+3] cycloaddition between silyl enol ethers and bicyclo [110]butanes under Lewis acid catalysis .
Biochemical Pathways
It is known that the compound is part of a class of molecules known as 2-oxabicyclo [211]hexanes, which have been incorporated into the structure of several drugs and agrochemicals .
Result of Action
It is known that the replacement of the phenyl ring in certain agrochemicals with 2-oxabicyclo[211]hexanes dramatically improved their water solubility, reduced lipophilicity, and most importantly retained bioactivity .
生化分析
Biochemical Properties
It has been suggested that this compound could interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol typically involves the use of photochemical [2 + 2] cycloaddition reactions. This method allows for the efficient creation of the bicyclic structure. The reaction conditions often include the use of ultraviolet light and specific catalysts to facilitate the cycloaddition process .
Industrial Production Methods: Industrial production of this compound may involve scaling up the photochemical cycloaddition process. This requires specialized equipment to handle the ultraviolet light and ensure consistent reaction conditions. Additionally, the process may be optimized to increase yield and reduce production costs .
化学反应分析
Types of Reactions: 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .
相似化合物的比较
2-Oxabicyclo[2.1.1]hexanes: These compounds share a similar bicyclic structure but differ in their functional groups.
Cyclopropane Derivatives: These compounds also feature a three-membered ring but lack the oxygen atom present in 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol.
Cyclohexane Derivatives: These compounds have a six-membered ring structure and are often used as bioisosteres in medicinal chemistry.
Uniqueness: 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol is unique due to its oxygen-containing bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new bioactive molecules .
属性
IUPAC Name |
1-(2-oxabicyclo[2.1.1]hexan-1-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5(8)7-2-6(3-7)4-9-7/h5-6,8H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHKVWPWHZJDQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC(C1)CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 1-[(dimethylamino)sulfonyl]prolinate](/img/structure/B2508242.png)
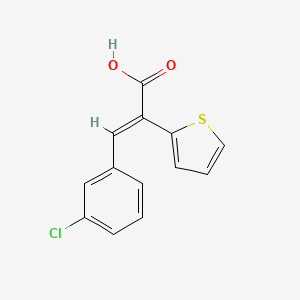

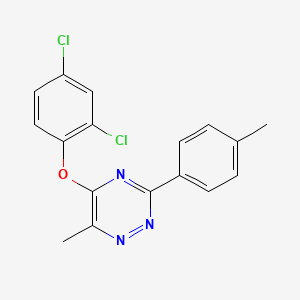
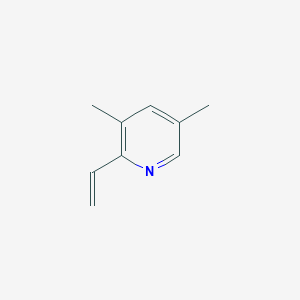
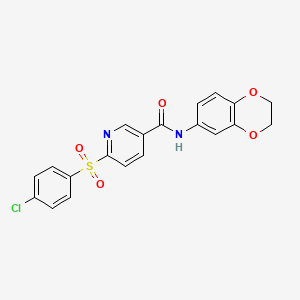
![2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide](/img/structure/B2508250.png)
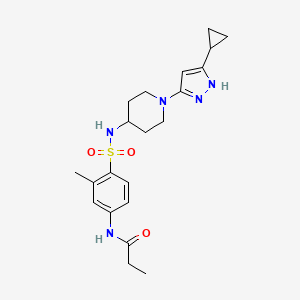
![1-(1,3-benzoxazol-2-yl)-N-({[2,4'-bipyridine]-4-yl}methyl)pyrrolidine-2-carboxamide](/img/structure/B2508252.png)
![N'-(2,5-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2508253.png)
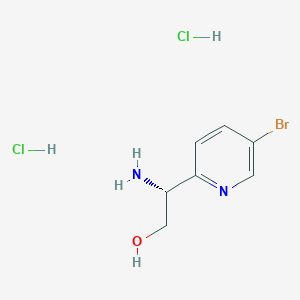
![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2508259.png)
![(Z)-5-(4-bromobenzylidene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2508261.png)
